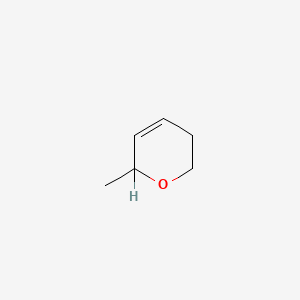

6-Methyl-3,6-dihydro-2H-pyran

Description

6-Methyl-3,6-dihydro-2H-pyran: is a heterocyclic organic compound with the molecular formula C₆H₁₀O It is a derivative of dihydropyran, characterized by the presence of a methyl group at the sixth position

Properties

IUPAC Name |

6-methyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXRIEQVMZFYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334693 | |

| Record name | 6-Methyl-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55230-25-6 | |

| Record name | 6-Methyl-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of 5-hexen-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the pyran ring.

Another method involves the use of a Grignard reagent, where 5-bromo-2-pentanone reacts with methylmagnesium bromide, followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Thermal Decomposition

The thermal decomposition of 6-methyl-3,6-dihydro-2H-pyran occurs via a concerted retro-ene mechanism (Figure 1), yielding formaldehyde and buta-1,3-diene as primary products . Key findings include:

| Parameter | Value (Experimental) | Value (Calculated) |

|---|---|---|

| Activation Energy (Ea) | 208.1 kJ·mol⁻¹ | 214.3 kJ·mol⁻¹ |

| Frequency Factor (log A) | 14.31 s⁻¹ | 14.59 s⁻¹ |

| Temperature Range | 329–374°C | 600 K (327°C) |

This reaction is strictly first-order and unimolecular in the gas phase, with an Arrhenius equation:

The methyl substituent at position 6 lowers the activation free energy by ~6 kJ·mol⁻¹ compared to unsubstituted 3,6-dihydro-2H-pyran .

Substituent Effects on Reactivity

Comparative studies with derivatives reveal position-dependent impacts on decomposition kinetics:

| Compound | ΔG‡ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) | Relative Rate (k) |

|---|---|---|---|

| 3,6-Dihydro-2H-pyran (DHP) | 196 | 208 | 1.0 |

| 4-Methyl-DHP (MDHP) | 190 | 209 | 3.9 |

| 2,6-Dimethyl-DHP (DMDHP) | 183 | 196 | 13.3 |

Methyl groups at positions 2 and 6 stabilize the transition state through hyperconjugation, reducing ΔG‡ by 13 kJ·mol⁻¹ in DMDHP compared to DHP .

Mechanistic Insights

Density functional theory (PBE0/6-311+G(d,p)) calculations identify critical structural changes during decomposition:

-

Bond elongation : The C2–O1 bond lengthens from 1.43 Å (reactant) to 2.17 Å (transition state) .

-

Charge redistribution : The C2 atom becomes more electrophilic (+0.139 charge difference) .

-

Entropic contributions : MDHP exhibits higher ΔS‡ (33 J·mol⁻¹·K⁻¹) due to increased rotational freedom in the transition state .

Comparative Kinetics with Other Pyrans

Activation energies for related compounds demonstrate substituent positional effects:

| Compound | Ea (kJ·mol⁻¹) |

|---|---|

| 3,4-Dihydro-2H-pyran | 219.4 |

| 2-Methyl-3,4-dihydro-2H-pyran | 191.5 |

| This compound | 208.1 |

The lower Ea for 2-methyl-3,4-dihydro-2H-pyran (191.5 kJ·mol⁻¹) highlights the greater reactivity enhancement from methyl substitution at position 2 versus position 6 .

Computational Validation

Multi-method computational comparisons show method-dependent deviations from experimental Ea values:

| Method | DHP Ea (kJ·mol⁻¹) | MDHP Ea (kJ·mol⁻¹) | DMDHP Ea (kJ·mol⁻¹) |

|---|---|---|---|

| B3LYP | 185.4 | 186.1 | 175.3 |

| M062X | 221.2 | 221.7 | 210.5 |

| PBE0 | 214.3 | 215.0 | 202.1 |

| Experimental | 208.1 | 209.5 | 196.3 |

The PBE0 functional provides the closest agreement with experimental data (2.4–3.1% deviation) .

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

6-Methyl-3,6-dihydro-2H-pyran serves as a crucial intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse compounds. It is particularly valuable in the creation of lactones and other cyclic compounds through oxidation and reduction processes.

1.2 Synthetic Routes

Several synthetic methods exist for producing this compound:

- Cyclization of 5-Hexen-2-one : This method utilizes an acid catalyst to facilitate the formation of the pyran ring under mild conditions.

- Grignard Reagent Reaction : Involves the reaction of 5-bromo-2-pentanone with methylmagnesium bromide, followed by cyclization to yield the desired compound.

1.3 Industrial Production

In industrial settings, continuous flow processes are employed to enhance yield and purity. Advanced catalytic systems and optimized reaction conditions are utilized for large-scale production, making it economically viable for commercial applications.

Biological Applications

2.1 Enzyme Mechanisms and Metabolic Pathways

In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. Its ability to act as a ligand enables it to bind specific enzymes or receptors, modulating their activity and influencing biochemical pathways. This property makes it a potential candidate for drug development.

2.2 Medicinal Chemistry

The compound is investigated for its therapeutic potential, particularly in the synthesis of pharmacologically active compounds. For instance, it has been identified as an intermediate in the preparation of 6-chlorine hexanone, which is associated with the activity of pentoxifylline—a drug used to improve blood flow .

Industrial Applications

3.1 Fine Chemicals Production

This compound is utilized in the production of fine chemicals, fragrances, and flavoring agents due to its favorable chemical properties. Its role as a building block in synthetic chemistry facilitates the development of various consumer products.

3.2 Environmental Considerations

Recent advancements in its synthesis have focused on environmentally friendly methods that minimize waste and reduce harmful byproducts. Improved processes utilize less hazardous reagents and solvents, making them more sustainable for industrial applications .

Thermal Decomposition Studies

A computational study examined the thermal decomposition of compounds derived from 2H-dihydropyran, including this compound. The findings provided insights into its stability and reactivity under different conditions, which are crucial for its application in synthetic pathways .

Synthesis of Lactones

Research has demonstrated that this compound can be effectively converted into lactones through oxidation reactions. This transformation highlights its utility as a precursor in synthesizing biologically relevant compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-2H-pyran: Lacks the methyl group at the sixth position, resulting in different chemical properties.

Tetrahydropyran: Fully saturated pyran ring, leading to distinct reactivity and applications.

2H-Pyran: Contains a double bond, making it more reactive compared to its dihydro derivatives.

Uniqueness

6-Methyl-3,6-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

6-Methyl-3,6-dihydro-2H-pyran is a compound belonging to the class of pyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 98.15 g/mol. The compound features a six-membered ring with one oxygen atom and a methyl group at the 6-position, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that pyran derivatives, including this compound, exhibit a range of biological activities such as:

- Antibacterial Activity : Some studies have shown that pyran derivatives can inhibit the growth of various bacterial strains.

- Antiviral Properties : Certain derivatives have been explored for their potential to combat viral infections.

- Anti-inflammatory Effects : Pyrans are noted for their ability to modulate inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

- Interaction with Biomolecules : The compound may form reactive intermediates that interact with specific biomolecules, leading to various biological outcomes.

- Regulation of Signaling Pathways : Research suggests that it could influence signaling pathways related to lipid metabolism and adipocyte differentiation .

- Enzyme Inhibition : Some studies indicate that pyran derivatives can inhibit enzymes involved in neurotransmitter uptake, which may have implications for neuropharmacology .

Antibacterial Activity

A study investigating the antibacterial properties of pyran derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance antibacterial efficacy.

Antiviral Studies

Research has highlighted the potential antiviral effects of pyran derivatives against viruses such as HIV and hepatitis C. The mechanism involves interference with viral replication processes .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.